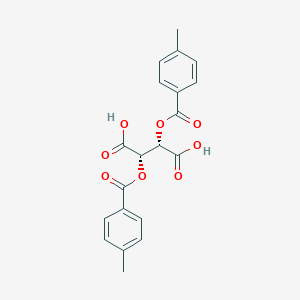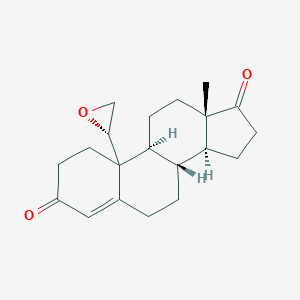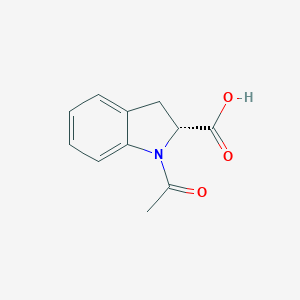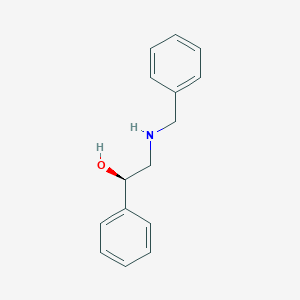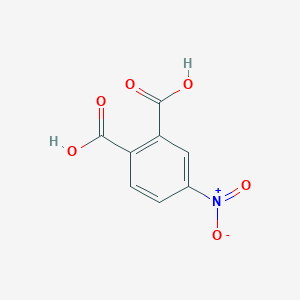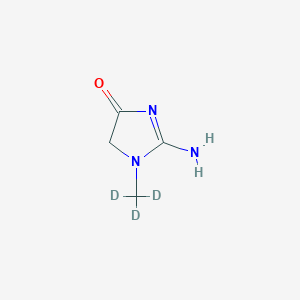
2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
クレアチニン-d3は、クレアチニンの定量のための質量分析における内部標準として主に使用される、安定同位体標識化合物の1つです。 これは腎臓、肝臓、膵臓で合成され、血液によって筋肉や脳に輸送され、そこでホスホクレアチンにリン酸化されます 。クレアチニン-d3は、安定性と測定の正確性により、臨床診断、法科学的分析、研究アプリケーションにおいて特に価値があります。
作用機序
クレアチニン-d3は、安定同位体標識化内部標準として機能することでその効果を発揮します。質量分析では、比較のための基準点を提供することにより、クレアチニンの正確な定量に役立ちます。 含まれる分子標的と経路には、筋肉やその他の組織のエネルギー代謝において重要な役割を果たす、クレアチンキナーゼ-ホスホクレアチン回路が含まれます .
類似の化合物との比較
類似の化合物
クレアチニン: クレアチニン-d3の非重水素化形態で、同位体標識なしで同様の用途で使用されます。
クレアチン: クレアチニンの前駆体で、筋肉のエネルギー代謝に関与しています。
ホスホクレアチン: クレアチンのリン酸化形態で、筋肉細胞のエネルギー貯蔵として機能します.
独自性
クレアチニン-d3は、安定同位体標識によって、分析測定の精度と信頼性を高めているため、ユニークです。 これにより、正確な定量が不可欠な臨床診断および研究アプリケーションにおいて、特に価値があります .
生化学分析
Biochemical Properties
2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes. Threonine aldolases catalyze the cleavage of threonine to glycine and acetaldehyde, and they also facilitate the reverse aldol reaction, forming chiral β-hydroxy-α-amino acids . The interaction between this compound and threonine aldolases is crucial for the synthesis of these chiral compounds, which are important precursors for pharmaceuticals.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the overexpression of genes involved in the kynurenine pathway, such as 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase, can affect the expression levels of indoleamine 2,3-dioxygenase 1 and interferon-gamma in inflammatory conditions . This modulation of gene expression and signaling pathways highlights the potential impact of this compound on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the condensation process catalyzed by 2-amino-3-oxobutyrate CoA ligase involves the loss of the pro-R hydrogen atom of glycine and occurs with the inversion of stereochemistry . This interaction is indicative of the compound’s ability to influence enzymatic reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies on similar compounds have shown that factors such as solvent polarity, pH, and the presence of β-cyclodextrin can influence the stability and degradation of the compound . These temporal effects are important for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research on related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has demonstrated dose-dependent increases in hepatotoxicity and oxidative stress in zebrafish . These findings suggest that this compound may exhibit similar dosage effects, including potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, the degradation of aromatic hydrocarbons by bacteria involves upper and lower pathways, with enzymes catalyzing the conversion of the original compound to central intermediates and subsequent cleavage to yield metabolites for biomass production . Understanding these metabolic pathways is essential for elucidating the role of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that mediates the exchange of essential amino acids across biological barriers . This transporter is predominantly expressed in various tissues, including the cerebral cortex, blood-brain barrier, and several types of cancer, facilitating the targeted delivery of compounds like this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the inclusion complex formation with β-cyclodextrin can affect the localization and activity of the compound within cells . Understanding the subcellular localization is crucial for determining the functional role of this compound in cellular processes.
準備方法
合成経路と反応条件
クレアチニン-d3の合成には、クレアチニン分子への重水素原子の組み込みが含まれます。これは、通常、水素原子を重水素で置き換える一連の化学反応によって達成されます。 このプロセスは、通常、重水素化前駆体の合成から始まり、次に特定の反応条件下でクレアチニン-d3に変換されます .
工業的製造方法
クレアチニン-d3の工業的製造には、重水素化試薬を使用した大規模な化学合成が含まれます。 このプロセスは、高収率と高純度に向けて最適化されており、最終製品が分析アプリケーションにおける内部標準として使用するための厳しい要件を満たしていることを保証しています .
化学反応の分析
反応の種類
クレアチニン-d3は、次のようなさまざまな化学反応を起こします。
酸化: クレアチニン-d3は、酸化されてクレアチンを形成することができます。
還元: 特定の条件下では、クレアチンに戻すことができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は、通常、目的の生成物が形成されるように制御された条件下で行われます .
主な生成物
これらの反応から生成される主な生成物には、クレアチンやその他の重水素化誘導体があり、さまざまな分析および研究アプリケーションで使用されています .
科学研究での応用
クレアチニン-d3は、次のような幅広い科学研究の用途があります。
化学反応の分析
Types of Reactions
Creatinine-d3 undergoes various chemical reactions, including:
Oxidation: Creatinine-d3 can be oxidized to form creatine.
Reduction: It can be reduced back to creatine under specific conditions.
Substitution: Deuterium atoms in Creatinine-d3 can be replaced with hydrogen atoms in certain reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products
The major products formed from these reactions include creatine and other deuterated derivatives, which are used in various analytical and research applications .
科学的研究の応用
Creatinine-d3 has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
Creatinine: The non-deuterated form of Creatinine-d3, used in similar applications but without the isotope labeling.
Creatine: A precursor to creatinine, involved in energy metabolism in muscle.
Phosphocreatine: A phosphorylated form of creatine, serving as an energy reservoir in muscle cells.
Uniqueness
Creatinine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and reliability in analytical measurements. This makes it particularly valuable in clinical diagnostics and research applications where precise quantification is essential .
特性
CAS番号 |
143827-20-7 |
|---|---|
分子式 |
C4H7N3O |
分子量 |
116.14 g/mol |
IUPAC名 |
2-imino-1-(trideuteriomethyl)imidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 |
InChIキー |
DDRJAANPRJIHGJ-FIBGUPNXSA-N |
SMILES |
CN1CC(=O)N=C1N |
異性体SMILES |
[2H]C([2H])([2H])N1CC(=O)NC1=N |
正規SMILES |
CN1CC(=O)NC1=N |
外観 |
Assay:≥98% deuterated forms (d1-d3)A crystalline solid |
同義語 |
2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one; 1-(Methyl-d3)glycocyamidine; 1-(Methyl-d3)hydantoin-2-imide; 2-Amino-1-(methyl-d3)-1,5-dihydroimidazol-4-one; 2-Amino-1-(methyl-d3)imidazolin-4-one; NSC 13123-d3; TEGO Cosmo C 250-d3; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


